

Hypothetical Application of Guanidinium Tetrabromophthalate as a Novel Flame Retardant for Textiles

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Compound of Interest

Compound Name: *Einecs 246-889-0*

Cat. No.: *B15179365*

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Introduction

Guanidinium tetrabromophthalate is a novel, theoretical flame retardant compound synthesized for enhanced fire safety in textile applications. This document outlines its potential application, mechanism, and protocols for use by researchers and material scientists. The compound is designed to leverage the synergistic flame retardant effects of nitrogen, from the guanidinium cation, and bromine, from the tetrabromophthalate anion. Guanidinium salts are known to promote char formation and release non-flammable gases, while brominated compounds are effective radical scavengers in the gas phase. This dual-action mechanism is anticipated to provide superior flame retardancy to cellulosic and synthetic blend fabrics.

Proposed Synthesis of Guanidinium Tetrabromophthalate

The synthesis of guanidinium tetrabromophthalate can be postulated as a straightforward acid-base reaction between guanidinium carbonate and tetrabromophthalic acid. Tetrabromophthalic acid is first synthesized by the hydrolysis of tetrabromophthalic anhydride.

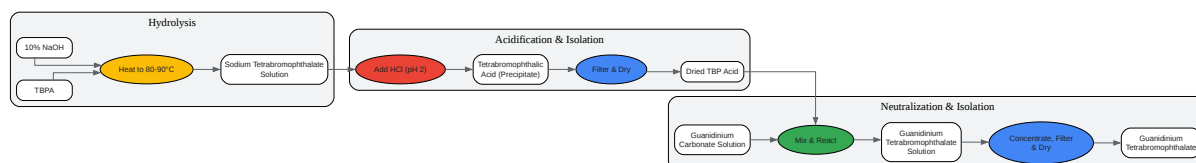
Experimental Protocol: Synthesis

Materials:

- Tetrabromophthalic Anhydride (TBPA)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Guanidinium Carbonate
- Deionized Water
- Ethanol

Procedure:

- **Hydrolysis of TBPA:** Suspend tetrabromophthalic anhydride in a 10% aqueous solution of sodium hydroxide. Heat the mixture to 80-90°C with continuous stirring until the anhydride is fully dissolved, forming the sodium salt of tetrabromophthalic acid.
- **Acidification:** Cool the solution to room temperature and slowly add concentrated hydrochloric acid until the pH reaches approximately 2. This will precipitate the tetrabromophthalic acid.
- **Isolation of Tetrabromophthalic Acid:** Filter the precipitate and wash thoroughly with cold deionized water to remove any residual salts. Dry the product in a vacuum oven at 60°C.
- **Neutralization Reaction:** In a separate vessel, dissolve guanidinium carbonate in a minimal amount of warm deionized water. Slowly add the synthesized tetrabromophthalic acid to the guanidinium carbonate solution in a 1:2 molar ratio (acid to guanidinium). The reaction will effervesce as carbon dioxide is released.
- **Product Isolation:** Once the reaction is complete, the resulting solution can be concentrated by gentle heating to induce crystallization of guanidinium tetrabromophthalate. The crystals are then filtered, washed with cold ethanol, and dried.



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Caption: Proposed synthesis workflow for guanidinium tetrabromophthalate.

Application on Textile Substrates

The application of guanidinium tetrabromophthalate to textiles is proposed via a standard pad-dry-cure method, which is a widely used technique in the textile finishing industry.

Experimental Protocol: Textile Treatment

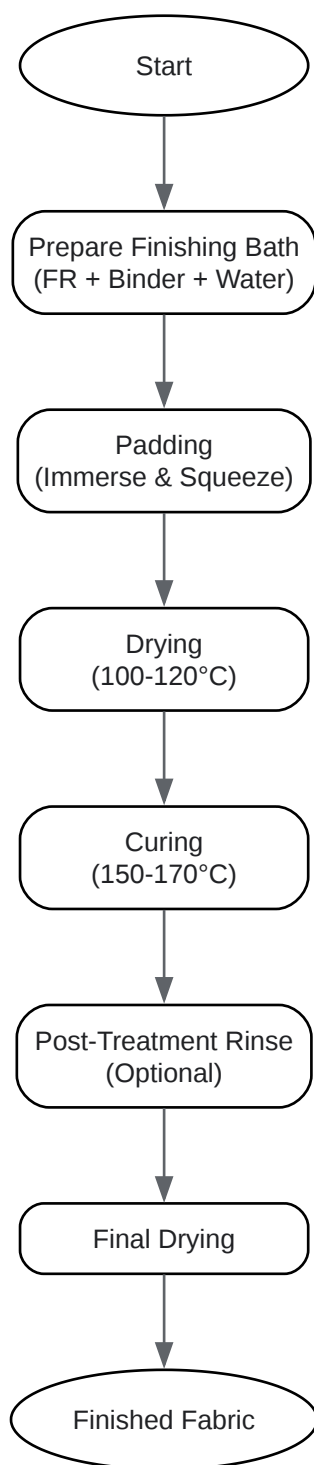
Materials:

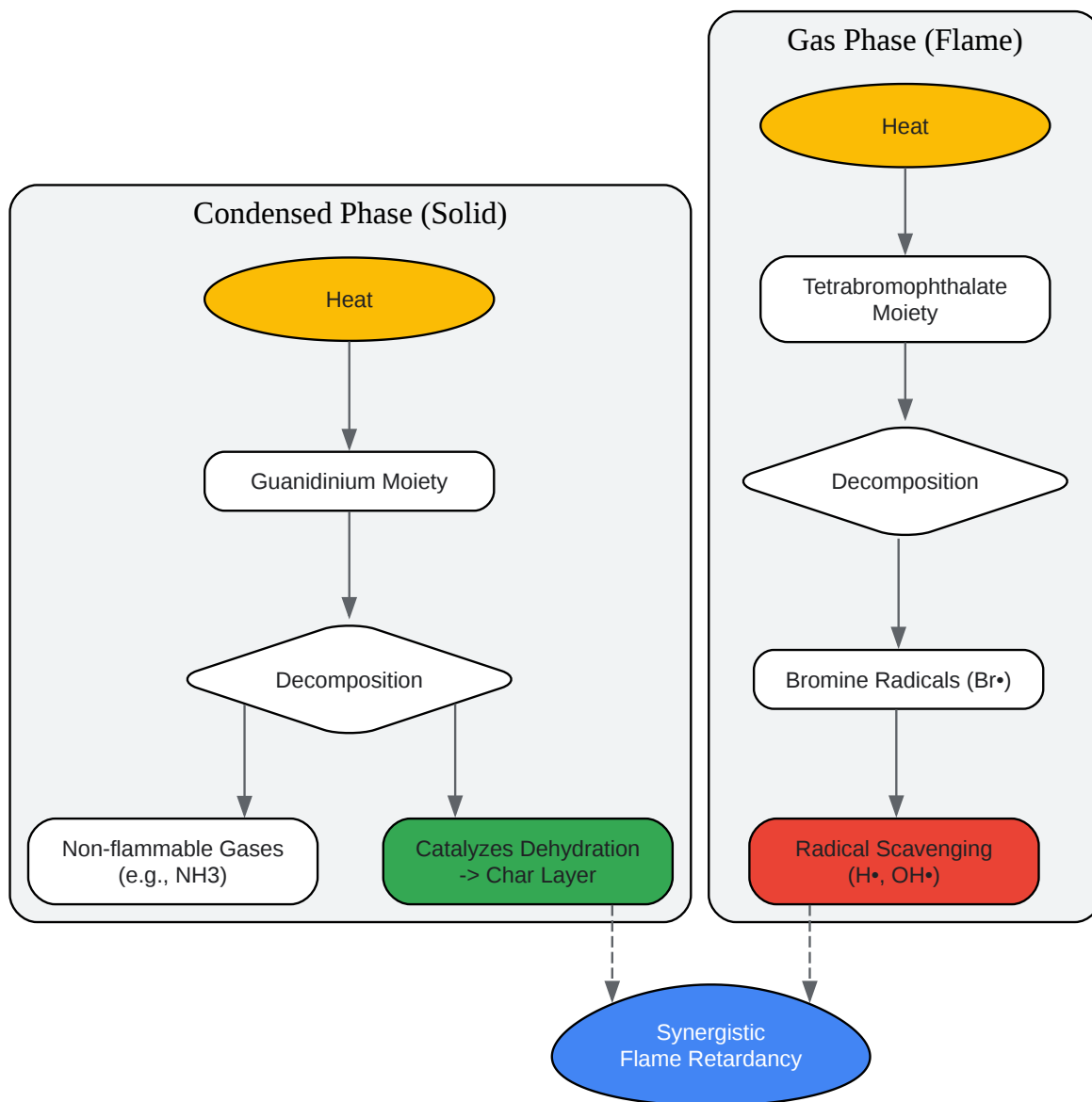
- Guanidinium Tetrabromophthalate
- Deionized Water
- Binder (e.g., acrylic-based)
- Wetting Agent
- Textile Substrate (e.g., 100% cotton, cotton/polyester blend)
- Laboratory Padding Mangle

- Drying Oven
- Curing Oven

Procedure:

- Preparation of Finishing Bath: Prepare an aqueous solution of guanidinium tetrabromophthalate at the desired concentration (e.g., 5-20% by weight). Add a suitable binder (e.g., 2-5%) and a wetting agent (e.g., 0.1%) to the solution and stir until homogeneous.
- Padding: Immerse the textile substrate in the finishing bath and then pass it through the nip of a laboratory padding mangle to ensure even pickup of the solution. The pressure of the mangle should be adjusted to achieve a specific wet pick-up percentage (e.g., 70-80%).
- Drying: Dry the treated fabric in an oven at 100-120°C for 2-5 minutes to remove water.
- Curing: Cure the dried fabric in a separate oven at a higher temperature (e.g., 150-170°C) for 1-3 minutes to fix the flame retardant and binder onto the fabric fibers.
- Post-Treatment: The fabric may be rinsed to remove any unreacted chemicals and then dried again.





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